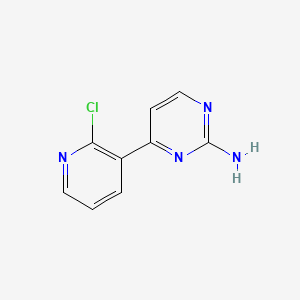

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(2-chloropyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCVVHMYFZBDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694258 | |

| Record name | 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870221-49-1 | |

| Record name | 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870221-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthesis pathway for 4-(2-chloropyridin-3-yl)pyrimidin-2-amine, a key building block in modern medicinal chemistry. The document details the strategic retrosynthetic analysis, a step-by-step forward synthesis, and the underlying chemical principles governing the reaction. Emphasis is placed on the practical aspects of the synthesis, including detailed experimental protocols, process optimization, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, often mimicking purine bases to interact with the hinge region of protein kinases.[2] The specific compound, this compound, is a highly valuable intermediate, combining the bioisosteric properties of the pyridine ring with the proven kinase-binding motif of the 2-aminopyrimidine.[3][4] This structure is a cornerstone for the development of inhibitors for various kinase families, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[2][5]

The strategic placement of the chloro-substituent on the pyridine ring provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery campaigns.[6] This guide elucidates a reliable and scalable synthesis route, empowering researchers to efficiently access this critical intermediate.

Retrosynthetic Strategy and Pathway Design

A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The core pyrimidine ring is most effectively constructed via a cyclocondensation reaction. This disconnection approach identifies two primary starting materials: a substituted pyridine precursor and a guanidine source.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, logically proceeds through two key stages:

-

Formation of a Chalcone-type Intermediate: Synthesis of an α,β-unsaturated ketone (an enone) from a suitable 2-chloropyridine precursor.

-

Pyrimidine Ring Formation: Cyclocondensation of the enone intermediate with guanidine to construct the final 2-aminopyrimidine ring system.

Detailed Synthesis Pathway

The most common and efficient pathway begins with the commercially available 2-chloronicotinic acid, which is converted to the key aldehyde intermediate, 2-chloronicotinaldehyde.

Stage 1: Preparation of the Key Precursor, 2-Chloronicotinaldehyde

As a crucial pharmaceutical intermediate, 2-chloronicotinaldehyde is often prepared on an industrial scale via a two-step reduction and oxidation sequence starting from 2-chloronicotinic acid.[7]

-

Reduction to 2-Chloronicotinol: The carboxylic acid is reduced to the corresponding alcohol. Common laboratory and industrial methods utilize reagents like sodium borohydride (NaBH₄) in combination with boron trifluoride diethyl etherate (BF₃·OEt₂) in an appropriate solvent such as tetrahydrofuran (THF).[7][8]

-

Oxidation to 2-Chloronicotinaldehyde: The resulting alcohol, 2-chloronicotinol, is then oxidized to the aldehyde. A mild and selective oxidizing agent such as manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM) is highly effective for this transformation, typically performed under reflux.[8][9] This method prevents over-oxidation to the carboxylic acid and provides the aldehyde in high yield and purity.[9]

Stage 2: Construction of the 2-Aminopyrimidine Ring

This stage involves a classic cyclocondensation reaction, a reliable method for forming substituted pyrimidines.[10]

-

Formation of the Enone Intermediate: While not explicitly isolated in some one-pot procedures, the reaction proceeds through the formation of a chalcone-like α,β-unsaturated carbonyl intermediate. This is achieved by reacting 2-chloronicotinaldehyde with a suitable ketone or ketone equivalent. A highly efficient approach involves the use of a condensation reagent that provides a reactive enamine or enolate equivalent.

-

Cyclocondensation with Guanidine: The enone intermediate undergoes a cyclization reaction with guanidine.[11][12] The reaction is typically base-catalyzed, using sodium hydroxide, sodium methoxide, or potassium hydroxide in a protic solvent like ethanol.[11][13] The mechanism involves an initial Michael addition of guanidine to the β-carbon of the enone, followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic pyrimidine ring.[13]

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| 2-Chloronicotinaldehyde | 36404-88-3 | 141.56 | White to off-white solid[7] |

| Guanidine Carbonate | 593-85-1 | 180.16 | White crystalline solid |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive solid |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Flammable liquid |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Flammable liquid |

| Hexanes | 110-54-3 | 86.18 | Flammable liquid |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinaldehyde (10.0 g, 70.6 mmol).

-

Addition of Reagents: Add ethanol (100 mL) to dissolve the aldehyde. To this solution, add guanidine carbonate (19.1 g, 106.0 mmol, 1.5 equivalents).

-

Base Addition: While stirring, add a solution of sodium hydroxide (5.6 g, 141.2 mmol, 2.0 equivalents) dissolved in a minimal amount of water (approx. 10 mL). Causality Note: The base is crucial for deprotonating guanidine to its active nucleophilic form and for catalyzing the final dehydration step.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50:50 Ethyl Acetate:Hexanes.

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. A precipitate will form.

-

Filtration: Filter the solid product using a Büchner funnel and wash the filter cake with cold water (3 x 30 mL) to remove inorganic salts, followed by a small amount of cold ethanol (20 mL) to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum at 40-50 °C. The final compound's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 206.63 g/mol .[14]

Process Optimization and Mechanistic Considerations

-

Choice of Base: While NaOH is effective, other bases like sodium ethoxide can also be used, potentially leading to shorter reaction times. The choice depends on scale, cost, and desired work-up procedure.

-

Solvent System: Ethanol is a common and effective solvent. For less soluble substrates, a co-solvent system or a higher-boiling solvent like n-butanol could be explored.

-

Guanidine Source: Guanidine hydrochloride can be used in place of guanidine carbonate, but it requires additional equivalents of base to neutralize the HCl salt and deprotonate the guanidine.

-

Side Reactions: The primary side reactions can involve self-condensation of the aldehyde or other base-mediated decompositions. Maintaining a controlled temperature and monitoring the reaction progress are key to minimizing these. The mechanism follows a well-established pathway for pyrimidine synthesis from α,β-unsaturated carbonyls.[11][12]

Conclusion

The synthesis of this compound is a well-established and scalable process. The pathway, proceeding through the key intermediate 2-chloronicotinaldehyde and culminating in a base-catalyzed cyclocondensation with guanidine, is both efficient and robust. This technical guide provides a solid foundation, from strategic design to detailed execution, for chemists and researchers. The resulting molecule serves as a versatile platform for the development of next-generation therapeutics, particularly in the field of kinase inhibitor research, underscoring the importance of mastering its synthesis.[5][15]

References

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

- CN104478795A - Preparation method of 2-chloro nicotinaldehyde. (2015). Google Patents.

-

International Journal of Medical and Pharmaceutical Case Reports (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

-

ResearchGate (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

- CN102952083A - Preparation method of 2-amino pyrimidine. (2013). Google Patents.

-

Patsnap (n.d.). Preparation method of 2-chloro nicotinaldehyde - Eureka. Available at: [Link]

-

El-Faham, A., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]

-

El-Faham, A., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 20(9), 16906-16917. Available at: [Link]

-

Der Pharma Chemica (2016). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Available at: [Link]

-

Martsinkevich, O. V., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-336. Available at: [Link]

-

Jarrahpour, A. A., & Zarei, M. (2005). Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine. Molbank, 2005(4), M438. Available at: [Link]

-

Atlantis Press (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-chloropyridin-2-amine: Properties and Synthesis. Available at: [Link]

-

Wang, C., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1319-1332. Available at: [Link]

-

Banerjee, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Future Journal of Pharmaceutical Sciences, 8(1), 3. Available at: [Link]

-

Mondal, S., & Pandit, P. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4174. Available at: [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4337. Available at: [Link]

-

Shafique, R., et al. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 14(4), 2530-2545. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. 2-chloronicotinaldehyde (36404-88-3) for sale [vulcanchem.com]

- 8. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vibrantpharma.com [vibrantpharma.com]

- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS 870221-49-1)

This compound is a heterocyclic compound featuring two of the most significant nitrogen-containing aromatic systems in drug discovery: pyridine and pyrimidine.[1][2] This unique structural combination makes it a highly valuable building block for the synthesis of complex molecules with therapeutic potential. The arrangement of its functional groups—a reactive chloro-substituent on the pyridine ring and a nucleophilic amino group on the pyrimidine ring—offers multiple avenues for chemical modification.

The true value of this scaffold lies in its potential to interact with key biological targets. The pyridine and pyrimidine cores are well-established bioisosteres for purines and are frequently found in molecules designed to inhibit kinases, enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The nitrogen atoms within the rings can act as hydrogen bond acceptors, forming crucial interactions within the ATP-binding pocket of kinases, a common strategy for achieving potent and selective inhibition.[3][4][5] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this important intermediate in the pursuit of novel therapeutics.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 870221-49-1 | [6][7] |

| Molecular Formula | C₉H₇ClN₄ | [6][8] |

| Molecular Weight | 206.63 g/mol | [4][6] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Purity | ≥97% (typical for commercial suppliers) | [6] |

| Storage Conditions | Store at room temperature in a tightly sealed container | [6] |

| SMILES | C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)N | [8] |

| InChI Key | DKCVVHMYFZBDAK-UHFFFAOYSA-N | [8] |

| Predicted XlogP | 1.4 | [8] |

| Monoisotopic Mass | 206.03592 Da | [8] |

Strategic Synthesis of the Core Scaffold

The construction of the this compound scaffold is most efficiently achieved through a cross-coupling reaction, which forms the pivotal C-C bond between the pyridine and pyrimidine rings. A Suzuki coupling is the industry-standard method for this type of transformation due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the necessary building blocks.

Proposed Synthetic Workflow: Suzuki Cross-Coupling

The following protocol describes a robust and reproducible method for the synthesis of the title compound. The causality behind the choice of reagents is critical: the palladium catalyst is essential for the catalytic cycle, the base is required for the transmetalation step, and the solvent system is chosen to ensure solubility of all components.

Caption: Proposed Suzuki coupling workflow for synthesis.

Detailed Experimental Protocol

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-chloropyridin-3-yl)boronic acid (1.0 eq) and 2-amino-4-chloropyrimidine (1.1 eq).

-

Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) and sodium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via cannula or syringe. A biphasic solvent system is often optimal for Suzuki reactions, facilitating both the organic catalyst and inorganic base.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x). The extraction separates the desired organic product from the inorganic salts and base.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure this compound.

Application in Kinase Inhibitor Drug Discovery

The title compound is an exemplary starting point for generating a library of potential kinase inhibitors. The structure contains two key handles for diversification: the 2-chloro position on the pyridine ring and the 2-amino group on the pyrimidine ring. The chloro group is particularly useful for further cross-coupling reactions, allowing for the introduction of a wide variety of aryl or heteroaryl substituents to probe the structure-activity relationship (SAR) in the solvent-front region of a kinase active site.

Workflow for Library Generation

The following workflow illustrates how this compound can be used as a core scaffold to rapidly generate diverse analogues for screening.

Caption: Library generation from the core scaffold.

This strategy allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been successfully developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a protein implicated in several cancers.[4][5][9]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in the research and development workflow. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrimidine rings. The aromatic region (typically 7.0-9.0 ppm) will contain a set of doublets and triplets corresponding to the three pyridine protons and two pyrimidine protons. A broad singlet for the -NH₂ protons would also be visible, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight. The spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.04, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom.[8]

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A suitable starting method, based on protocols for similar structures like 4-amino-2-chloropyridine, would involve a C18 column with a mobile phase of acetonitrile and water, buffered with an acid like formic acid or sulfuric acid, and UV detection around 200-254 nm.[10]

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure personnel safety. The compound is classified as hazardous, and the following precautions, derived from available Safety Data Sheets (SDS), should be observed.[11][12]

| Hazard Category | Description & Precautionary Statements |

| Acute Toxicity | Harmful if swallowed.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[12][13] |

| Skin Irritation | Causes skin irritation.[12] Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[13] |

| Eye Irritation | Causes serious eye irritation.[12][13] Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[12] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[13] |

| Incompatible Materials | Strong oxidizing agents.[11] |

Conclusion

This compound (CAS 870221-49-1) represents more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its synthesis is achievable through robust and scalable cross-coupling chemistry. The inherent structural features of its pyridopyrimidine core make it an ideal starting point for the development of targeted therapeutics, particularly kinase inhibitors. By leveraging the reactive handles within its structure, researchers can efficiently generate diverse chemical libraries to probe complex biological systems and accelerate the journey toward novel medicines. This guide serves as a foundational resource for scientists looking to harness the full potential of this versatile molecular scaffold.

References

- CN109748885B - Ceritinib intermediate and preparation method of ceritinib.

-

Ceritinib: From Synthesis to Clinical Applications. (2017). Semantic Scholar. [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

-

This compound. PubChemLite. [Link]

- CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.

-

Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. (2015). PubMed Central. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]

-

Patent kind codes for CAS basic and patent family members. CAS.org. [Link]

-

1,2-Ethanediamine, N1-[(4-ethenylphenyl)methyl]-N2-[3-(trimethoxysilyl)propyl]-, hydrochloride (1:1). CAS Common Chemistry. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). MDPI. [Link]

-

3-Chloropyridin-2-amine. (2011). PubMed Central. [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]

-

U.S. National Patent Classifications Used by CAS. CAS.org. [Link]

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2023). PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2023). PubMed Central. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2024). RSC Publishing. [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine | Benchchem [benchchem.com]

- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C9H7ClN4) [pubchemlite.lcsb.uni.lu]

- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Foreword: The Imperative of Structural Verification in Drug Discovery

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

In the landscape of modern drug development, the molecule this compound (CAS No. 870221-49-1) represents a class of heterocyclic scaffolds crucial for constructing libraries of potential therapeutic agents.[1][2] The pyridine and pyrimidine cores are ubiquitous in biologically active compounds, making this particular molecule a valuable building block for medicinal chemists.[2][3] Its utility, however, is entirely predicated on its structural integrity. An unverified or impure sample can derail research programs, leading to fallacious biological data and significant wasted resources.

This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, providing researchers, quality control analysts, and drug development professionals with a robust system for confirming the identity, purity, and structure of this critical chemical entity.

Molecular Identity and Structural Framework

Prior to any analysis, establishing the fundamental properties of the target compound is essential.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 870221-49-1 | [1] |

| Molecular Formula | C₉H₇ClN₄ | [1][4] |

| Molecular Weight | 206.63 g/mol | [1] |

| Monoisotopic Mass | 206.03592 Da |[4] |

The core structure consists of a pyrimidin-2-amine moiety linked at its 4-position to the 3-position of a 2-chloropyridine ring. This arrangement dictates a unique electronic and steric environment that is directly interrogated by the spectroscopic techniques that follow.

Caption: Numbering scheme for this compound used for NMR assignments.

Mass Spectrometry: The Definitive Molecular Weight

Mass spectrometry (MS) serves as the primary tool for confirming the molecular weight and elemental composition. For a molecule of this nature, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Expertise & Causality

We select Electrospray Ionization (ESI) in positive ion mode as the ionization method. The rationale is twofold: ESI is a soft ionization technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion. The multiple nitrogen atoms in the structure are basic and readily accept a proton, making positive ion mode ([M+H]⁺) highly efficient.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a lock mass calibrant (e.g., Leucine Enkephalin) to ensure high mass accuracy.

Data Interpretation: A Self-Validating System

The trustworthiness of the data comes from a multi-point verification:

-

Monoisotopic Mass: The primary validation is the accurate mass of the protonated molecule ([M+H]⁺).

-

Isotopic Pattern: The presence of a chlorine atom provides a definitive isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the spectrum must show an [M+H]⁺ peak and an [M+2+H]⁺ peak with a mass difference of ~2 Da and a relative intensity ratio of roughly 3:1. This pattern is a crucial confirmation of the presence and number of chlorine atoms.

Table 2: Predicted HRMS Data

| Adduct | Formula | Calculated m/z | Observed m/z | Δ (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₈ClN₄⁺ | 207.04320 | To be filled | < 5 ppm |

| [M+2+H]⁺ | C₉H₈³⁷ClN₄⁺ | 209.04025 | To be filled | < 5 ppm |

| [M+Na]⁺ | C₉H₇ClN₄Na⁺ | 229.02514 | To be filled | < 5 ppm |

Predicted data sourced from PubChem.[4]

An observed mass within 5 ppm of the calculated mass, coupled with the correct 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions, provides unambiguous confirmation of the compound's elemental formula.

Infrared Spectroscopy: Mapping Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of key functional groups. The technique probes the vibrational modes of bonds within the molecule.

Expertise & Causality

We employ Attenuated Total Reflectance (ATR) IR because it requires minimal sample preparation and provides high-quality data for solid powders. The expected spectrum is dictated by the molecule's constituent parts: a primary amine (-NH₂), two aromatic rings (pyridine and pyrimidine), and a carbon-chlorine bond.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure firm contact with the sample. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation: A Vibrational Fingerprint

The spectrum is interpreted by assigning observed absorption bands to specific bond vibrations. The presence of all key bands validates the functional group architecture of the molecule.

Caption: Key functional groups and their expected IR absorption regions.

Table 3: Key IR Vibrational Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine | Two distinct, medium-to-sharp bands are expected for the symmetric and asymmetric stretches of the -NH₂ group.[5] |

| 3100 - 3000 | C-H Stretch | Aromatic Rings | Weak to medium bands characteristic of sp² C-H bonds on the pyridine and pyrimidine rings. |

| 1640 - 1550 | C=N & C=C Stretch | Aromatic Rings | A series of strong, sharp bands resulting from the ring stretching vibrations of both the pyrimidine and pyridine systems.[6][7] |

| ~1450 | N-H Bend | Primary Amine | A medium intensity scissoring vibration, confirming the -NH₂ group.[5] |

| 850 - 750 | C-Cl Stretch | Aryl Halide | A medium to strong band in the fingerprint region, indicative of the C-Cl bond. |

The collective presence of these bands, particularly the distinct two-pronged N-H stretch and the complex aromatic stretching region, provides strong, self-validating evidence for the proposed molecular structure.

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are required for a complete characterization.

Expertise & Causality

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it is an excellent solvent for this type of polar, heterocyclic compound and it shifts the exchangeable amine protons downfield, allowing for their observation. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm). The expected chemical shifts and coupling patterns are a direct consequence of the electronic environment created by the nitrogen atoms (electron-withdrawing, deshielding) and the chlorine atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, 1-second relaxation delay, 30° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) or TMS.

¹H NMR Data Interpretation

The seven non-exchangeable protons are all in the aromatic region. Their chemical shifts and splitting patterns provide a detailed map of the molecule.

Table 4: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| H-C5' | ~8.60 | dd | J ≈ 4.8, 2.0 | Doublet of doublets. Coupled to H-C4' and H-C6'. Deshielded by adjacent ring nitrogen. |

| H-C6' | ~8.45 | dd | J ≈ 7.6, 2.0 | Doublet of doublets. Coupled to H-C4' and H-C5'. |

| H-C6 | ~8.30 | d | J ≈ 5.0 | Doublet. Coupled to H-C5. Deshielded by adjacent N1. |

| H-C4' | ~7.60 | dd | J ≈ 7.6, 4.8 | Doublet of doublets. Coupled to both H-C5' and H-C6'. |

| H-C5 | ~6.80 | d | J ≈ 5.0 | Doublet. Coupled to H-C6. Shielded relative to other aromatic protons. |

| -NH₂ | ~6.50 | br s | N/A | Broad singlet. Exchangeable protons. Integral should correspond to 2H. |

Note: These are estimated values based on analogous structures.[8][9][10] Actual values must be determined experimentally.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum should reveal all 9 unique carbon atoms. The chemical shifts are highly sensitive to the local electronic environment.

Table 5: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Assignment Rationale |

|---|---|---|

| C2, C4 | ~161-163 | Carbons in the pyrimidine ring bonded to two nitrogens or adjacent to the amine are highly deshielded. |

| C6 | ~158 | Pyrimidine carbon adjacent to one nitrogen. |

| C2', C5' | ~148-152 | Pyridine carbons adjacent to the ring nitrogen or the chlorine atom are significantly deshielded. |

| C6' | ~139 | Pyridine carbon. |

| C4' | ~125 | Pyridine carbon. |

| C1' | ~130 | Quaternary carbon of the pyridine ring attached to the pyrimidine. |

| C5 | ~110 | Pyrimidine carbon shielded by the amine group. |

Note: These are estimated values. Unambiguous assignment may require 2D NMR techniques like HSQC and HMBC.

The combination of ¹H and ¹³C NMR data, showing the correct number of signals with plausible chemical shifts and coupling patterns, provides the definitive, self-validating blueprint of the molecular structure.

Conclusion

The structural verification of this compound is not a single measurement but a cohesive, multi-technique process. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a researcher can build an unassailable case for the identity and purity of the compound. The high-resolution mass spectrum confirms the elemental formula and the presence of chlorine. The IR spectrum validates the existence of the required functional groups. Finally, the NMR spectra provide the definitive atom-by-atom connectivity map. This rigorous, evidence-based approach ensures that subsequent research and development efforts are built upon a foundation of unimpeachable chemical integrity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Jarrahpour, A. A., & Zarei, M. (2005). Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine. Molbank, 2005(4), M438. [Link]

-

Estevéz, V., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242. [Link]

-

ResearchGate. (PDF) Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine. [Link]amine)

-

Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17445. [Link]

-

PubChem. 4-(Pyridin-3-yl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

-

Illinois State University. Infrared Spectroscopy. Department of Chemistry. [Link]

-

Bolte, M., & Fathi, M. (2006). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4938–o4939. [Link]

-

Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity profiling and biological screening. Moroccan Journal of Chemistry. [Link]

-

ResearchGate. (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C9H7ClN4) [pubchemlite.lcsb.uni.lu]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]

1H NMR and 13C NMR of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

Introduction

This compound is a heterocyclic compound featuring interconnected pyridine and pyrimidine ring systems. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such novel chemical entities.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights grounded in fundamental principles and data from analogous structures. The causality behind spectral features is explained to provide a deeper understanding for researchers and scientists in the field.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic numbering system for the carbon and hydrogen atoms of this compound is essential. The structure and corresponding atom labels are presented below.

Caption: Molecular structure and numbering scheme for this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information on the electronic environment, number, and connectivity of hydrogen atoms in the molecule. The predicted spectrum is based on established substituent effects on pyridine and pyrimidine rings.[2][3][4] A deuterated solvent such as DMSO-d₆ is recommended for analysis, as the acidic amine (NH₂) protons will be observable.

Predicted Proton Assignments and Rationale

-

Pyrimidine Ring Protons (H5, H6):

-

H6: This proton is adjacent to a ring nitrogen (N1) and is part of a C=N double bond, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H5. The predicted chemical shift is approximately δ 8.40-8.50 ppm .

-

H5: This proton is coupled to H6 and is influenced by the electron-donating amino group at C2 and the electron-withdrawing pyridyl substituent at C4. This results in a chemical shift further upfield relative to H6. It is expected to appear as a doublet with a predicted chemical shift of δ 7.10-7.20 ppm .

-

-

Pyridine Ring Protons (H4', H5', H6'):

-

H6': This proton is positioned alpha to the ring nitrogen (N1'), causing it to be the most deshielded proton on the pyridine ring. It will appear as a doublet of doublets due to coupling with H5' (³J, ortho-coupling) and H4' (⁴J, meta-coupling). The predicted chemical shift is around δ 8.50-8.60 ppm .

-

H4': This proton is influenced by the electronegative chlorine at the adjacent C2' position and the ring nitrogen. It will be coupled to H5' (³J, ortho) and H6' (⁴J, meta), appearing as a doublet of doublets. Its predicted chemical shift is approximately δ 7.90-8.00 ppm .

-

H5': This proton is coupled to both H4' and H6' (both ³J, ortho-couplings), resulting in a triplet or, more likely, a doublet of doublets. It is generally the most upfield of the pyridine ring protons. The predicted chemical shift is in the range of δ 7.40-7.50 ppm .

-

-

Amine Group Protons (NH₂):

-

The two protons of the primary amine group are exchangeable and will typically appear as a broad singlet. In DMSO-d₆, their chemical shift is highly dependent on concentration and temperature but is expected in the range of δ 6.50-7.00 ppm .

-

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H6' | 8.50 - 8.60 | dd | ³J(H6',H5') ≈ 4.5-5.0; ⁴J(H6',H4') ≈ 1.5-2.0 | 1H |

| H6 | 8.40 - 8.50 | d | ³J(H6,H5) ≈ 5.0-5.5 | 1H |

| H4' | 7.90 - 8.00 | dd | ³J(H4',H5') ≈ 7.5-8.0; ⁴J(H4',H6') ≈ 1.5-2.0 | 1H |

| H5' | 7.40 - 7.50 | dd | ³J(H5',H4') ≈ 7.5-8.0; ³J(H5',H6') ≈ 4.5-5.0 | 1H |

| H5 | 7.10 - 7.20 | d | ³J(H5,H6) ≈ 5.0-5.5 | 1H |

| NH₂ | 6.50 - 7.00 | br s | N/A | 2H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state. The following predictions are based on additivity rules and known chemical shifts for substituted pyridine and pyrimidine heterocycles.[5][6][7][8] The spectrum is assumed to be proton-decoupled, resulting in singlets for each carbon signal.

Predicted Carbon Assignments and Rationale

-

Pyrimidine Ring Carbons (C2, C4, C5, C6):

-

C2, C4: These carbons are bonded to two nitrogen atoms, causing them to be highly deshielded and appear significantly downfield. C2, bonded to the amino group, is expected around δ 163-165 ppm . C4, the point of attachment for the pyridyl group, is also expected to be in a similar downfield region, likely around δ 161-163 ppm .

-

C6: This carbon is adjacent to a nitrogen atom and is expected to be more deshielded than C5, with a predicted shift of δ 158-160 ppm .

-

C5: This is the most upfield carbon in the pyrimidine ring, influenced by the adjacent C4 and C6. Its predicted chemical shift is around δ 115-117 ppm .

-

-

Pyridine Ring Carbons (C2', C3', C4', C5', C6'):

-

C2': The carbon directly attached to the highly electronegative chlorine atom (ipso-carbon) will be significantly affected. Its chemical shift is predicted to be around δ 150-152 ppm .

-

C6': This carbon, alpha to the nitrogen, is highly deshielded and is predicted to appear around δ 149-151 ppm .[9]

-

C4': The para-carbon relative to the nitrogen is also deshielded, with an expected shift of δ 138-140 ppm .

-

C3': This is a quaternary carbon, serving as the linkage point to the pyrimidine ring. Its chemical shift is influenced by the adjacent chloro-substituted C2' and is predicted around δ 130-132 ppm .

-

C5': This carbon is typically the least deshielded among the pyridine ring carbons, with a predicted chemical shift in the range of δ 123-125 ppm .

-

Summary of Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 163 - 165 | Attached to NH₂ and two N atoms |

| C4 | 161 - 163 | Attached to pyridyl group and two N atoms |

| C6 | 158 - 160 | C-H carbon adjacent to N1 |

| C2' | 150 - 152 | Attached to Cl atom |

| C6' | 149 - 151 | C-H carbon alpha to N1' |

| C4' | 138 - 140 | C-H carbon para to N1' |

| C3' | 130 - 132 | Quaternary, linkage carbon |

| C5' | 123 - 125 | C-H carbon |

| C5 | 115 - 117 | C-H carbon |

Experimental Protocol for NMR Analysis

A robust and validated protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps outline a standard procedure for the analysis of this compound.

Workflow Diagram

Caption: Experimental workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[10] Using a sufficient concentration is a critical balance between achieving good signal strength and avoiding solubility issues or line broadening.[10][11]

-

Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. Crucially, it allows for the observation of exchangeable NH protons.[1]

-

Dissolution: Ensure the sample is completely dissolved to form a homogeneous solution.[11] Gentle vortexing or sonication can be used to aid dissolution.[10]

-

Filtration: To prevent poor shimming and broad spectral lines, filter the solution through a small plug of glass wool or a syringe filter packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12] This removes any particulate matter.[10]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[12]

-

-

Instrumental Setup and Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock and Shim: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds, and a 90° pulse angle).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Validation:

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Perform phase correction and baseline correction to obtain a clean spectrum.

-

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the peaks based on their chemical shift, multiplicity, and integration.

-

Self-Validation: To provide ultimate confidence in the assignments, 2D NMR experiments should be performed. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons (e.g., H5 and H6), confirming their connectivity. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with the carbon atom to which it is directly attached, providing an unambiguous link between the ¹H and ¹³C assignments.

-

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra is fundamental to the characterization of this compound. This guide provides a robust prediction of the key spectral features, including chemical shifts, coupling patterns, and integration, grounded in established spectroscopic principles. The outlined experimental protocol emphasizes methodological rigor and self-validation through advanced techniques, ensuring that researchers can confidently acquire and interpret high-quality data. This comprehensive approach is vital for confirming molecular structure, assessing purity, and advancing the development of new chemical entities in the pharmaceutical sciences.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Jenisov, A.Y., Mamatyuk, V.I., & Shkurko, O.P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Journal of Organic Chemistry of the USSR, 21(10), 2053-2058. Retrieved from [Link]

-

Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-731. Retrieved from [Link]

-

Alderweireldt, F., et al. (1981). 13C-NMR Shift Increments for 3-Substituted Pyridines. HETEROCYCLES, 16(11), 1893. Retrieved from [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1135-1138. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15008-15021. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. Retrieved from [Link]

-

Gil, V. M. S., & Murrell, J. N. (1964). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society, 60, 248. Retrieved from [Link]

-

Ghorab, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. Retrieved from [Link]

-

Kątcka, M., & Urbański, T. (1968). NMR spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 16(7), 347-351. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

Liu, Y., et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Chemistry, 4(4), 1438-1453. Retrieved from [Link]

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl 3 /DMSO-d 6 (70:30 v/v). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. JOCPR, 8(8), 1-5. Retrieved from [Link]

-

Filo. (2024). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine. Retrieved from [Link]

-

MDPI. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

-

National Institutes of Health. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

-

Tomasik, P., & Johnson, C. D. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(10), 673-682. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Chloropyridin-3-yl)-2-(pyridin-2-yl)pyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

-

Krygowski, T. M., & Anulewicz, R. (1998). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 3(3), 97-103. Retrieved from [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. How are pyridine, pyrimidine and pyrazine be differentiated using Proton.. [askfilo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sci-Hub. 13C-NMR Shift Increments for 3-Substituted Pyridines / HETEROCYCLES, 1981 [sci-hub.ru]

- 7. sci-hub.se [sci-hub.se]

- 8. mdpi.com [mdpi.com]

- 9. testbook.com [testbook.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. sites.bu.edu [sites.bu.edu]

Navigating the Solubility Landscape of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine: A Technical Guide for Drug Development Professionals

Foreword

In the intricate world of pharmaceutical research and development, understanding the physicochemical properties of a novel chemical entity is paramount to its successful progression from a lab curiosity to a life-saving therapeutic. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility determination of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS No. 870221-49-1)[1][2] in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature[3], this guide will equip you with the foundational knowledge, experimental protocols, and analytical strategies to confidently and accurately map its solubility profile.

The Strategic Importance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of the pre-formulation stage of drug development.[4] It directly influences a multitude of downstream processes, including:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining high-purity crystalline forms of the API.[5][6] An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature, facilitating efficient crystallization upon cooling.[5]

-

Formulation Development: The ability to dissolve the API in a suitable solvent is fundamental to creating various dosage forms, from oral solutions and suspensions to injectables.

-

Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a given solvent dictates the reaction rate and overall yield.

-

Bioavailability: For orally administered drugs, sufficient aqueous solubility is often a prerequisite for absorption in the gastrointestinal tract.[7][8]

Given that this compound is a heterocyclic compound containing both pyridine and pyrimidine moieties[1], its solubility behavior is expected to be influenced by the polar and aromatic nature of these rings.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties can aid in the rational selection of solvents for solubility screening.

| Property | Value | Source |

| Molecular Formula | C9H7ClN4 | [1][3] |

| Molecular Weight | 206.63 g/mol | [1] |

| Appearance | Likely an off-white to light yellow crystalline solid (based on similar compounds) | [9][10] |

| Predicted XlogP | 1.4 | [3] |

The predicted XlogP value of 1.4 suggests that the compound has a moderate lipophilicity, which would indicate potential solubility in a range of organic solvents.

A Practical Guide to Experimental Solubility Determination: The Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[6][11] This technique is reliable for sparingly soluble compounds and provides a measure of the equilibrium solubility.[4][6]

Rationale for Solvent Selection

The choice of solvents for screening should be guided by the structural features of this compound. Given its heterocyclic nature with nitrogen atoms capable of hydrogen bonding, a range of solvents with varying polarities should be investigated. Common choices for pyrimidine and pyridine derivatives include:[5]

-

Protic Solvents: Methanol, Ethanol

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Ethyl acetate

-

Aprotic Nonpolar Solvents: Toluene, Dichloromethane (DCM)

-

Solvent Mixtures: Hexane/Acetone, Hexane/THF

For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, techniques like anti-solvent vapor diffusion can be employed for crystallization.[5][12]

Experimental Workflow

The following diagram outlines the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Isothermal Shake-Flask Method.

Detailed Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure a saturated solution at equilibrium.[6]

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and filter the solution into a clean vial to remove any remaining solid particles.[7] This step is critical for accurate concentration measurement.[7]

-

-

Quantification of Solute:

-

Chromatographic Method (HPLC - Recommended): This is often the preferred method due to its specificity and ability to detect impurities or degradation products.[7]

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standards into an HPLC system equipped with a suitable detector (e.g., UV-Vis).

-

Dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Spectroscopic Method (UV-Vis): This method is faster but may be less specific than HPLC.[7]

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent.

-

Prepare a set of standard solutions and create a calibration curve of absorbance versus concentration.

-

Dilute the filtered sample and measure its absorbance at λmax.

-

Calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Based on the measured concentration and any dilution factors, calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

-

Data Interpretation and Application

The quantitative solubility data obtained should be tabulated for easy comparison across different solvents. This data will be invaluable for:

-

Optimizing Crystallization Conditions: Solvents that show a significant increase in solubility with temperature are good candidates for cooling crystallization.[5]

-

Selecting Solvents for Chemical Reactions: Choosing a solvent in which all reactants are sufficiently soluble can improve reaction rates and yields.

-

Guiding Formulation Strategies: The solubility data will inform the choice of excipients and the feasibility of different dosage forms.

Conclusion

References

- Benchchem Technical Support Center. Crystallization of Pyrimidine Compounds. [URL: https://vertexaisearch.cloud.google.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFTQ4wTg_SQQ1gi_sbXsfZJC0sR8Cj7cYlqXa6t96zRB_QxSy__2XWzj8chyR_rNQm5sf71V41YGXhJTqhrtO0szbPXMW_xRiWG1IWXYHe5JMbpR7dJhCW5S6MjMk_1YfqKC5SQ3vbNfUPNDbr2l0LNrHt-jD8hSrhhK1z9uFO-SXitFg-jt6iA2ZfpiNWqD0biZJEdO136Q52nJau0aemByHQoHWSNrlLycFKw1_2omqP8iFBvHK9sou9c_9obSjNXQE6o_qEA7HTFbBYtpbTYSBujl4atGqCXzW4OWLL_4DW91wfQDUwifIsRZi9i6qe_Q==]

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwL8boCEudrtkzDNhfqryWav6bzH5N_SBOxrNNYUYYeVMa2BP56EUaJBID2d99GJjwEiE-uKgkZRucHoO_5B8EKJa_0DrBh1CX4Jx8JBwEQDLh5Ey9pjRtMignBm4Duguyl5JMM7G0mnQw3UlJx1VIPqoJYRN00Oa08rQq5eV9ECY9NY2nj59P-9RXXyhDGjk0MKri1pwm4-dJatkTR8HUNFZEuyPhNtRixl4uQ4oqbZJWDIsdKHRj7eAifvZNqrqYEMelOeOINp0K]

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHityVXwmKxnbfNChwBBb9Atqs2QsHHZNh0gy6Yy5H8RYRWLfZ4qrastrz7EAMBaD8wa-RBeh1CBWD9k5daeHHBchA1LQgQ6r9fe2mL2OdzuVdMU0pzmWnWSrHULuHPC_QMXy-4hpYO30Zp4t4ojFjBWxT_Fzao7Zpr6zUV8Ztl6fBoroRCX9HOxANbqrSR9UKGNf4d4jSKCeu_2Ho=]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPSHKbjg_5kMUY4L1znG-c_vtzNfknd9aVGhhPQJvxjHQ-VkMh6lV4YboTvE25Aei0e3KNdGmynwFD4C82F-p-X_kYlWY-s6Qy_bGscA0EafhhmbuIveJzUHN9pDnL32zw2R51m4mxsdRIQrB51t-up6dIZQvGnLa3ZLkPGAMFa97dGxqK4pFc4xqhqX0LAlJjFbmCQOfb9RA=]

- The Chemistry of 4-chloropyridin-2-amine: Properties and Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmmgWUsL_f_nXk12NiIK6SjkpsmMM-MbmsIpyQ1LsjNxez4louWo2J7wgqjkAUc1MRT44IbIQIPuNLGwQAYGeU1wrmEaAre3bcy0XR9tHS01CqBc9Wta5wbD1tRKPTDvLXI95trQ_7_zf8PlVEwcfc10FfQ5DbF51EagTYWTuLEOcr2ktqQ0ryoFZfs1hRWJ57D8t8dn3bCMa4YU3MlHeoAfrckpVqZJPwKQ2k0I_qCw==]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBCAt6nj5tTMAoz8TahIYMR9onBF4fO4v1NmBkHMlyKKOLnG2cekjtThCWIpeU1gir2ocMrTTz0AMnldgUi3o-dLdwRc7JTwKb3rGgCJJRn0jxEJ2LC1kIEibvrPC6GsDxkwtX-P4Uj8qYrRZru18fE9oq13fqEdoVBcV1zTc7]

- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoE-Mu-AqkmTj_kGbgcGs3gP4BuPDbV3IGSwOBm1cAk6gLKSFmxTOBHYil8roZZom8LyVn8JZlt_mKU2cPQqC4HSODZVCHfKKa7Ca2A3qZZe06GiFhZBWAEzS5Y0VN2-t-7BoQvEdnmF4hoi7kfdKby-KQZAMbxDFZxoewIcRIQtUiUxurft0MdnDiUVFFxeBcyuo9_3HjoGooda83a6uG8vg8qqp7qIVtKi6LdLk9IjSxpXOpkSd5pHzGpv2_Xavz1TGkn5qadd76vxHUm6SbEfoTXmYWYGLba2YyOiXBmHVTrkTpwFs10D_p4A==]

- Vibrant Pharma Inc. 4-(2-Chloro-pyridin-3-yl)-pyrimidin-2-ylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxWCPPSZoH43lw7BBrgBWE4xmkqaJb8wCUrXO3_SO8Y9wR7-11S8lIt7Eir2c1L0CBGE85oUVyKIM8SDC3U_Gg3BTPHmuo44QXhDAOUNvChtsvmwlhyJwinBJBUXoWmEi3Dwak5WtqGcEJQczoN1zM2DepElWQxBIotHdmiHOJL2a111dpADnUU8Tx35eHv7HPhWtH3UxwBVDJeMTttBuummZ9Jb3hPVWjCO3pQIvE]

- PubChemLite. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6MKX_oag9kh6299KRBvVkuZDZmNStpePO12f0ljnOLHqC3GDhLPq77eg6jnV5_Dbd7Rrcw8I80kMM3dOKMgm4MrfrQUP9azk3j9Yld-sn9gLZhAbrPFtoYP9knELZ0HEDCnqpCAYhTfH_rx9JgA==]

- ECHEMI. This compound Formula. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGryVLpS9bmKh7hR-qThStk6knW2XygGwH7tsFMpuyeDPnPqWVkg5OruMDPMRtRZPQtFP_0ZAVkHyHDcqzJu1YV_6jPCvrXAafyrlD4mNNA54EXYpm30pojWb5Lg7_5lP7N6oft8VFzzgcJnIlMzXztERJdciUkUyL8jp1e8hcgNYe4lxfbOpGclR74UebEOcXLTJozucQ=]

- Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPBWyECOFgnB5o3EmGDAbDJXcPufYDj_gZayxjRWlBUpWybzNAoZ7GoNYOgzmw4geNlFr1VXI3a-qiX_1ZNRYcj4xDSJgF7EEejmMwlL_Xouhq1OOgcLIjzhbQdsTc52TlQpu3hJyhkL8JxcYaHMwi7TM_PRB6ZToPoWAoaNlexdeQc3Q7c_1Xw7MiDtJjhiYStYSPyoV6RjPS9-Lp8r4U2hLWTHJ5klV8C-CCj7TF4g==]

- ChemicalBook. 4-Amino-2-chloropyridine: properties, applications and safety. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbR8K8LUyfyPh6bdS4h4L5sczxtioYmNgVjblcZXVvvv9FoVS5kpskH9K0dOuJH4WXmHNvgIbmYOKqRfmbJ2Lxa4Swn5ptpX3Vt014eHzKdZPBvvm2VIAZQElcVCRqPR7jlrXenKRHZKyR4IESwNd-yVdeEnA_rvf4sIm0Zwp32YG-87i_Q0l5mkj3kAs3zqSUxcwkKWn0agJubDH0sRU=]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C9H7ClN4) [pubchemlite.lcsb.uni.lu]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. rheolution.com [rheolution.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine, with its unique amalgamation of a 2-aminopyrimidine core and a 2-chloropyridine moiety, presents a compelling case for in-depth biological investigation. The 2-aminopyrimidine scaffold is a well-established pharmacophore, integral to a multitude of biologically active compounds demonstrating a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Its presence in approved drugs such as the kinase inhibitor Imatinib underscores its clinical significance[3].

The pyridine ring, another fundamental heterocycle in drug discovery, further modulates the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for biological targets[4]. The chloro-substitution on the pyridine ring introduces a site for potential metabolic transformation or further synthetic modification, and its position can influence the molecule's conformational preferences and interactions with target proteins[5][6].

This technical guide provides a comprehensive framework for elucidating the potential biological activities of this compound. We will delve into hypothesized mechanisms of action, grounded in the established pharmacology of related compounds, and present detailed, field-proven experimental protocols for a systematic evaluation of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the structural alerts present in this compound, several potential biological activities can be postulated. The 2-aminopyrimidine core is a known "hinge-binding" motif for many protein kinases, suggesting a primary hypothesis of kinase inhibition [4]. Dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer[7][8]. The nitrogen atoms of the pyrimidine and pyridine rings can form crucial hydrogen bonds with the amino acid backbone in the hinge region of a kinase's ATP-binding pocket, leading to competitive inhibition[4].

Furthermore, the broader class of 2-aminopyrimidine derivatives has been reported to exhibit significant antimicrobial and anti-inflammatory activities[1][9]. The potential for this compound to modulate bacterial biofilm formation or inhibit key inflammatory mediators warrants thorough investigation[10].

Finally, considering the diverse bioactivities of pyrimidine derivatives, exploring its general cytotoxicity against various cell lines is a crucial first step to identify potential anticancer properties and to establish a therapeutic window[11].

Proposed Experimental Workflows for Biological Characterization